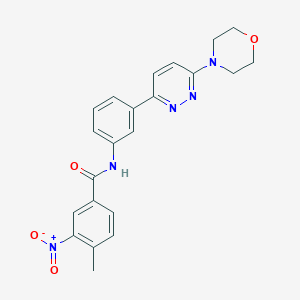

4-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is commonly known as MN-64 and is a potent inhibitor of the heat shock protein 90 (HSP90) chaperone. HSP90 is a critical protein that plays a crucial role in the folding and stabilization of many proteins, including those involved in cancer development. Therefore, MN-64 has been identified as a promising candidate for cancer therapy.

Scientific Research Applications

Analytical Methods in Research

One critical aspect of studying specific compounds, including complex organic molecules, involves analytical methods to determine their properties, interactions, and potential applications. A review by Munteanu and Apetrei (2021) discusses various tests used to determine antioxidant activity, highlighting the importance of understanding the chemical reactivity and potential therapeutic uses of compounds through techniques like spectrophotometry and electrochemical (bio)sensors. These methods could be applied to study the antioxidant capacity or other reactive properties of complex organic molecules such as 4-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide.

Advanced Oxidation Processes

The degradation of organic pollutants, including pharmaceuticals and other synthetic compounds, is a significant area of environmental research. Qutob et al. (2022) review the use of advanced oxidation processes (AOPs) for treating contaminants like acetaminophen in water, emphasizing the importance of understanding chemical degradation pathways and by-products. This research area might be relevant for assessing the environmental stability and degradation products of specific organic compounds, potentially including this compound, especially if it or its by-products could become environmental contaminants.

Enzymatic Remediation and Redox Mediators

Husain and Husain (2007) discuss the use of enzymes and redox mediators in treating organic pollutants, noting how these methods can enhance the degradation of recalcitrant compounds. This approach might offer insights into potential biotechnological applications for breaking down or modifying specific complex molecules, potentially including pharmaceutical intermediates or by-products.

While the direct applications of this compound were not identified in the search results, the methodologies and research areas discussed above provide a framework for investigating the properties, environmental fate, and potential therapeutic uses of complex organic compounds. Research in these areas continues to evolve, offering new insights and applications that could be relevant for a wide range of substances, including the one .

For further exploration of these topics and access to a wealth of scientific research, visit the provided links to the detailed papers:

- Analytical Methods Used in Determining Antioxidant Activity: A Review (Munteanu & Apetrei, 2021)

- A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation (Qutob et al., 2022)

- Applications of Redox Mediators in the Treatment of Organic Pollutants by Using Oxidoreductive Enzymes: A Review (Husain & Husain, 2007)

properties

IUPAC Name |

4-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O4/c1-15-5-6-17(14-20(15)27(29)30)22(28)23-18-4-2-3-16(13-18)19-7-8-21(25-24-19)26-9-11-31-12-10-26/h2-8,13-14H,9-12H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYUHKSMEUAGTKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,4-dichlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2535648.png)

![5-bromo-6-chloro-N-[2-(3-fluorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2535650.png)

![N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide](/img/structure/B2535656.png)

![3-(dimethylamino)-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2535657.png)

![N-Methyl-N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]ethanamine;trihydrochloride](/img/structure/B2535661.png)

![tert-Butyl 3-[(pyridin-2-ylmethyl)amino]propanoate](/img/structure/B2535664.png)

![N-{[1,1'-biphenyl]-4-yl}-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2535665.png)

![1-Iodo-3-(2-methoxyethyl)bicyclo[1.1.1]pentane](/img/structure/B2535668.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)urea](/img/structure/B2535669.png)